molecular formula C16H12Cl4N4O B2647491 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-44-7

1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole

Cat. No. B2647491
CAS RN: 338961-44-7
M. Wt: 418.1
InChI Key: SNOVQKLKKXPPDT-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole (DCIPT) is a novel organic compound with a wide range of applications in scientific research. It is a tetraazole derivative that has been synthesized in the laboratory and has been studied for its potential use in a variety of disciplines including biology, chemistry, and pharmacology. DCIPT has been found to have a range of biochemical and physiological effects, and its potential applications are being further explored.

Scientific Research Applications

Corrosion Inhibition

One significant application of 1H-1,2,3,4-tetraazole derivatives is in the field of corrosion inhibition. These compounds have been studied for their ability to protect metals against corrosion in acidic media. For example, 3,5-bis(disubstituted)-4-amino-1,2,4-triazole derivatives showed effective corrosion inhibition properties on mild steel in acidic conditions. Their efficiency was attributed to the adsorption of these compounds on the metal surface, which follows Langmuir's adsorption isotherm model (Elbelghiti et al., 2016). Another study on aromatic triazoles indicated their potential as corrosion inhibitors for mild steel in acidic environments, with the adsorption of these compounds on the steel surface obeying Temkin's adsorption isotherm (Quraishi & Sardar, 2002).

Antimicrobial Activities

Tetraazole derivatives also exhibit antimicrobial activities. The synthesis of new 1,2,4-triazole derivatives has led to compounds with significant antimicrobial properties. For instance, some novel triazole derivatives were found to possess good or moderate activities against various test microorganisms (Bektaş et al., 2007).

Antitumor Activities

Furthermore, 1,2,4-triazole derivatives have shown promise in cancer research. A series of novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles were synthesized and demonstrated potent cytotoxic activity against various human cancer cell lines. Among these, certain compounds showed better cytotoxic activity than 7-hydroxy-4-phenylchromen-2-one, indicating their potential as antitumor agents (Liu et al., 2017).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of tetrazole derivatives provide insights into their potential applications in various fields, including medicinal chemistry. Docking studies and X-ray crystallography of certain tetrazole derivatives have been conducted to understand their interactions with biological targets, such as the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N4O/c1-8(2)25-15-7-14(12(19)6-13(15)20)24-16(21-22-23-24)9-3-4-10(17)11(18)5-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOVQKLKKXPPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole

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